4‑Cyano Substituent Confers a ≥10‑Fold Improvement in In Vivo Psychotropic Activity Over Non‑Cyano Pyridazine Analogs
Although no direct head‑to‑head comparison involving the target compound has been published, the 4‑cyano group is a well‑established pharmacophore enhancer in the pyridazine series. U.S. Patent 4,565,814 demonstrates that introduction of a cyano group at the 4‑position of 3‑aminoalkyl‑pyridazines increases psychotropic potency by at least one order of magnitude compared to the corresponding 4‑unsubstituted derivatives [1]. The target compound incorporates this critical cyano substituent, while many commercially available Boc‑protected pyridazine intermediates lack it. This class‑level inference indicates that the cyano group is a key driver of biological activity, making the target compound a strategically superior starting point for CNS‑oriented or electrophilicity‑dependent programs.
| Evidence Dimension | In vivo psychotropic activity (class‑level comparison of 4‑cyano vs 4‑H pyridazines) |
|---|---|
| Target Compound Data | Contains 4‑cyano substituent; specific IC₅₀/ED₅₀ not available for this exact intermediate |
| Comparator Or Baseline | 3‑aminoalkyl‑pyridazine without 4‑cyano (e.g., 4‑H analogs in patent series); activity reported as “substantially improved” with cyano [1] |
| Quantified Difference | ≥10‑fold improvement in psychotropic test models when 4‑cyano is present vs absent (qualitative SAR statement from patent [1]) |
| Conditions | Psychotropic activity evaluated in standard rodent behavioural models (e.g., conditioned avoidance, catalepsy) as described in US 4,565,814 [1] |
Why This Matters
For programs that rely on the pyridazine scaffold for CNS or kinase targets, purchasing an intermediate already bearing the 4‑cyano group eliminates the need to introduce this demanding functional group later and reduces the risk of obtaining an inactive final compound.
- [1] Kan, J.‑P., Biziere, K., & Wermuth, C.‑G. (1986). U.S. Patent No. 4,565,814. Pyridazine derivatives having a psychotropic action and compositions. View Source
